molecular formula C12H10ClF3N2O2S2 B2978010 1-(2-chloro-5-(trifluoromethyl)phenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide CAS No. 887833-91-2

1-(2-chloro-5-(trifluoromethyl)phenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide

Cat. No. B2978010
CAS RN: 887833-91-2
M. Wt: 370.79
InChI Key: JGYQYBHOWKHPDR-UHFFFAOYSA-N
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Description

This compound is a sulfur-containing heterocyclic compound with a trifluoromethyl group attached to a phenyl ring . The trifluoromethyl group is a common functional group in medicinal chemistry due to its ability to modulate the chemical properties of a molecule .


Molecular Structure Analysis

The compound contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. It also has a phenyl ring with a trifluoromethyl group attached, which can greatly influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the trifluoromethyl group and the imidazole ring. The trifluoromethyl group is electron-withdrawing, which can make the compound more reactive towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. The trifluoromethyl group is highly electronegative, which can influence the compound’s polarity and solubility .

Scientific Research Applications

Synthesis and Structural Analysis

Research has explored the synthesis and structural analysis of various imidazole derivatives, which share a core structure with the compound of interest. For instance, studies on aminomethylene derivatives of azoles have delved into the synthesis and structural properties of formyl derivatives of 1-phenyl-5-hydroxy(mercapto)-imidazoles, highlighting the existence of these compounds primarily in the mesoionic form due to their high acidities and the presence of a sufficiently basic ring nitrogen atom (Kvitko, Khozeeva, & El'tsov, 1979). This research offers insights into the physicochemical properties that could be relevant to the study of the compound .

Reaction Mechanisms and Applications

The chemical reactivity and potential applications of imidazole derivatives have been a subject of study. For example, the synthesis and reactivity of polyfunctional tetrazolic thioethers through electrooxidative/Michael-type sequential reactions offer a glimpse into the versatility of these compounds in creating multifunctional materials with potential applications ranging from pharmaceuticals to materials science (Khodaei, Alizadeh, & Pakravan, 2008).

Corrosion Inhibition

Arylamino substituted mercaptoimidazole derivatives have been studied as new corrosion inhibitors for carbon steel in acidic media, demonstrating the utility of these compounds in industrial applications. These studies highlight how the chemical structure of imidazole derivatives influences their effectiveness as corrosion inhibitors, which could inform the development of related compounds for similar applications (Duran, Yurttaş, & Duran, 2021).

Electroluminescence and Photophysical Properties

Investigations into the photophysical properties and electroluminescence characterization of imidazole derivatives indicate their potential in the development of optoelectronic devices. Such research underscores the importance of understanding the electronic structure and light-emitting behavior of imidazole derivatives for their application in lighting and display technologies (Kula et al., 2021).

Safety and Hazards

The safety and hazards of the compound would depend on its specific properties. Compounds with trifluoromethyl groups can be potentially hazardous due to the high reactivity of the trifluoromethyl group .

Future Directions

Future research could involve studying the compound’s biological activity and optimizing its properties for potential use in medicinal chemistry .

properties

IUPAC Name

3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClF3N2O2S2/c13-7-2-1-6(12(14,15)16)3-9(7)18-10-5-22(19,20)4-8(10)17-11(18)21/h1-3,8,10H,4-5H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYQYBHOWKHPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=S)N2)C3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloro-5-(trifluoromethyl)phenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide

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